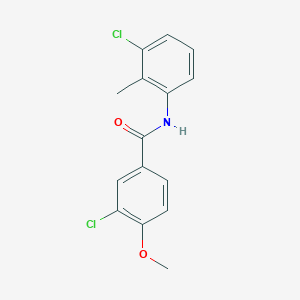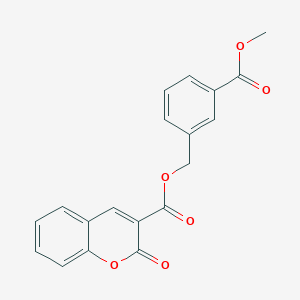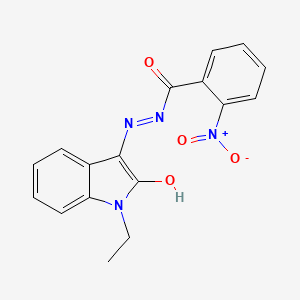
N-(3,4-dimethoxyphenyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-3-methoxybenzamide, commonly known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Wirkmechanismus
The exact mechanism of action of DMB is not fully understood. However, it is believed to exert its biological effects through the modulation of multiple signaling pathways. DMB has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DMB also activates the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DMB has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory markers such as TNF-α and IL-1β in animal models of inflammation. DMB has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, DMB has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMB in lab experiments is its wide range of biological activities. DMB has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects, making it a versatile compound for studying various biological processes. However, one of the limitations of using DMB is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DMB. One area of interest is the development of novel DMB derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of DMB as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Additionally, the mechanism of action of DMB needs to be further elucidated to fully understand its biological effects.
Synthesemethoden
The synthesis of DMB involves the reaction of 3,4-dimethoxybenzaldehyde with 3-methoxyaniline in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions for several hours, after which the product is purified using column chromatography or recrystallization techniques. The yield of the synthesis method is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
DMB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. DMB has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, DMB has been found to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-13-6-4-5-11(9-13)16(18)17-12-7-8-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIXDKHAXLLIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dimethylphenyl)thio]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5883202.png)

![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)

![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)


![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5883255.png)
![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)

![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)